Pyridine-2,4,6-tricarbaldehyde
Overview
Description
Pyridine-2,4,6-tricarbaldehyde is an organic compound with the molecular formula C8H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of three aldehyde groups attached to the 2, 4, and 6 positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4,6-tricarbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde and formic acid under acidic conditions. This method typically requires the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction proceeds through a series of condensation and oxidation steps to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of metal-free annulative π-extension reactions, which allow for the synthesis of nitrogen-containing polycyclic aromatic heterocycles. This approach can incorporate various substituents, including alkyl chains and heteroatoms, with high regioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4,6-tricarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyridine-2,4,6-tricarboxylic acid.
Reduction: Pyridine-2,4,6-trimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-2,4,6-tricarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polycyclic aromatic heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyridine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful as a biochemical probe and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Pyridine-2,4,6-tricarbaldehyde can be compared with other similar compounds, such as:
Pyridine-2,4-dicarbaldehyde: Lacks the third aldehyde group, resulting in different reactivity and applications.
Pyridine-2,6-dicarbaldehyde: Similar to this compound but with only two aldehyde groups, leading to different chemical behavior.
Pyridine-3,5-dicarbaldehyde: Another derivative with aldehyde groups at different positions, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its three aldehyde groups, which provide multiple reactive sites for chemical modifications and applications in various fields .
Properties
IUPAC Name |
pyridine-2,4,6-tricarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-3-6-1-7(4-11)9-8(2-6)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSBVUUXGPWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632085 | |
Record name | Pyridine-2,4,6-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6390-09-6 | |
Record name | Pyridine-2,4,6-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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